molecular formula C23H20ClN3O B5971294 (2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide

(2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B5971294
M. Wt: 389.9 g/mol
InChI Key: PDIZGZAHPIWAIH-CPNJWEJPSA-N
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Description

The compound (2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide is a synthetic organic molecule characterized by its complex structure, which includes a pyrrole ring, a cyano group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the pyrrole derivative with the cyano and chlorophenyl groups under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

(2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact molecular pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: A plasticizer with similar structural features but different applications.

    Other Pyrrole Derivatives: Compounds with similar pyrrole rings but different substituents.

Uniqueness

(2E)-3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O/c1-15-6-4-5-7-22(15)26-23(28)19(14-25)13-18-12-16(2)27(17(18)3)21-10-8-20(24)9-11-21/h4-13H,1-3H3,(H,26,28)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIZGZAHPIWAIH-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)Cl)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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